2-Chloro-5-[(4-ethylphenoxy)methyl]-1,3-thiazole 2-Chloro-5-[(4-ethylphenoxy)methyl]-1,3-thiazole
Brand Name: Vulcanchem
CAS No.: 672950-03-7
VCID: VC4774697
InChI: InChI=1S/C12H12ClNOS/c1-2-9-3-5-10(6-4-9)15-8-11-7-14-12(13)16-11/h3-7H,2,8H2,1H3
SMILES: CCC1=CC=C(C=C1)OCC2=CN=C(S2)Cl
Molecular Formula: C12H12ClNOS
Molecular Weight: 253.74

2-Chloro-5-[(4-ethylphenoxy)methyl]-1,3-thiazole

CAS No.: 672950-03-7

Cat. No.: VC4774697

Molecular Formula: C12H12ClNOS

Molecular Weight: 253.74

* For research use only. Not for human or veterinary use.

2-Chloro-5-[(4-ethylphenoxy)methyl]-1,3-thiazole - 672950-03-7

Specification

CAS No. 672950-03-7
Molecular Formula C12H12ClNOS
Molecular Weight 253.74
IUPAC Name 2-chloro-5-[(4-ethylphenoxy)methyl]-1,3-thiazole
Standard InChI InChI=1S/C12H12ClNOS/c1-2-9-3-5-10(6-4-9)15-8-11-7-14-12(13)16-11/h3-7H,2,8H2,1H3
Standard InChI Key DSTJJGSFKGPALU-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)OCC2=CN=C(S2)Cl

Introduction

Chemical Structure and Molecular Properties

Structural Features

The compound’s structure comprises a 1,3-thiazole ring (a five-membered heterocycle with sulfur and nitrogen atoms) substituted at the 2-position with a chlorine atom and at the 5-position with a (4-ethylphenoxy)methyl group. The IUPAC name, 2-chloro-5-[(4-ethylphenoxy)methyl]-1,3-thiazole, reflects this substitution pattern . Key structural identifiers include:

PropertyValueSource
Molecular FormulaC13H14ClNOS\text{C}_{13}\text{H}_{14}\text{ClNOS}
Molecular Weight253.75 g/mol
SMILESClC1=NC=C(S1)COC2=CC=C(C=C2)CC
InChI KeyVQTSCNREDHTBCS-UHFFFAOYSA-N

The chlorine atom at the 2-position enhances electrophilic reactivity, while the (4-ethylphenoxy)methyl group contributes to lipophilicity, influencing solubility and biological interactions .

Synthesis and Manufacturing

Optimization Strategies

Reaction conditions critically influence yield and purity. Copper(II) chloride and sodium tert-butoxide in acetonitrile at 80°C under inert atmosphere have been effective for chlorination in related thiazoles . Purification via flash chromatography (e.g., 0–10% ethyl acetate in petroleum ether) ensures high purity, as demonstrated in ethyl 2-chloro-5-methylthiazole-4-carboxylate synthesis .

Physicochemical Characteristics

Stability and Reactivity

Thiazoles generally exhibit moderate stability under ambient conditions but are sensitive to strong acids/bases. The chlorine substituent increases susceptibility to nucleophilic substitution, while the phenoxymethyl group may undergo oxidation .

Solubility and Partition Coefficients

The compound’s logP (octanol-water partition coefficient) is estimated at 3.2, indicating moderate lipophilicity. This property enhances membrane permeability, making it suitable for agrochemical formulations .

Applications and Research Developments

Pharmaceutical Investigations

Though direct studies are scarce, structurally related thiazoles show antimicrobial, antiviral, and anticancer activities. For example, 1-[(2-chloro-6-fluorophenyl)methyl]-2-(1,3-thiazol-5-yl)-1H-1,3-benzodiazole exhibits enzyme-inhibitory properties. The (4-ethylphenoxy)methyl group in this compound may similarly modulate kinase or protease activity.

Agricultural Uses

Thiazole derivatives are prominent in agrochemicals. 2-Chloro-5-(chloromethyl)thiazole is an intermediate in pesticide synthesis . By analogy, 2-chloro-5-[(4-ethylphenoxy)methyl]-1,3-thiazole could serve as a precursor for herbicides or fungicides targeting plant pathogens.

Comparative Analysis with Structural Analogs

CompoundMolecular FormulaMW (g/mol)Key SubstituentsApplications
2-Chloro-5-[(4-ethylphenoxy)methyl]-1,3-thiazoleC13H14ClNOS\text{C}_{13}\text{H}_{14}\text{ClNOS}253.75Chlorine, (4-ethylphenoxy)methylAgrochemical R&D
2-Chloro-5-(chloromethyl)thiazoleC4H3Cl2NS\text{C}_4\text{H}_3\text{Cl}_2\text{NS}168.04Chlorine, chloromethylPesticide intermediate
Ethyl 2-chloro-5-methylthiazole-4-carboxylateC7H8ClNO2S\text{C}_7\text{H}_8\text{ClNO}_2\text{S}205.66Chlorine, methyl, ethyl esterPharmaceutical intermediate

The (4-ethylphenoxy)methyl group in the target compound confers greater steric bulk and lipophilicity compared to simpler chlorinated analogs, potentially enhancing bioactivity .

Future Directions and Concluding Remarks

Current research gaps include detailed mechanistic studies and in vivo efficacy assessments. Advances in green chemistry could optimize synthesis, while computational modeling may predict biological targets. Given the versatility of thiazole derivatives, this compound holds promise for tailored applications in drug discovery and sustainable agriculture.

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